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molecular formula C12H21NO5 B1442256 4-Boc-3-(2-carboxy-ethyl)-morpholine CAS No. 885274-05-5

4-Boc-3-(2-carboxy-ethyl)-morpholine

Cat. No. B1442256
M. Wt: 259.3 g/mol
InChI Key: PNHILSYMESMDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340538B2

Procedure details

To a solution of 3-(4-(tert-butoxycarbonyl)morpholin-3-yl)propanoic acid (0.3 g, 1.2 mmol) in EtOAc (2 mL) was added the solution of HCl in EtOAc (6 mol/L, 6 mL). The mixture was stirred closedly at 25° C. for 2 hours and filtered. The residue was washed with EtOAc (4 mL) to give the title compound as a white solid (0.21 g, 90%). The compound was characterized by the following spectroscopic data:
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH:9]1[CH2:14][CH2:15][C:16]([OH:18])=[O:17])=O)(C)(C)C.[ClH:19]>CCOC(C)=O>[ClH:19].[NH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH:9]1[CH2:14][CH2:15][C:16]([OH:18])=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(COCC1)CCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
6 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred closedly at 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with EtOAc (4 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.N1C(COCC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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